molecular formula C8H14ClN3O B1402622 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1361116-14-4

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1402622
CAS No.: 1361116-14-4
M. Wt: 203.67 g/mol
InChI Key: BBDGMJIGDZGZKI-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring substituted with a 2-methylpyrrolidin-2-yl group and a methyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a hydrazide derivative with a β-keto ester under acidic conditions. The reaction conditions often require the use of strong acids such as hydrochloric acid and heating to promote the formation of the oxadiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety. The choice of solvents, catalysts, and reaction parameters is carefully controlled to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride may be explored for its potential biological activity. Studies could investigate its effects on various biological targets and pathways.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may offer therapeutic benefits in treating various diseases.

Industry: In industry, this compound could be utilized in the development of new materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

  • Nicotine: A well-known compound with a similar pyrrolidine ring structure.

  • Oxadiazoles: Other oxadiazole derivatives with different substituents.

Uniqueness: 3-Methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride stands out due to its specific substitution pattern and potential applications. Its unique structure may offer advantages over similar compounds in terms of reactivity and biological activity.

Properties

IUPAC Name

3-methyl-5-(2-methylpyrrolidin-2-yl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.ClH/c1-6-10-7(12-11-6)8(2)4-3-5-9-8;/h9H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDGMJIGDZGZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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